molecular formula C13H13NO3S2 B15041227 (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15041227
M. Wt: 295.4 g/mol
InChI Key: GCWVPGIGCUIXEH-JXMROGBWSA-N
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Description

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 2,3-dimethoxyphenyl group and the sulfanylidene moiety contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanylidene group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Derivatives with substituted methoxy groups.

Scientific Research Applications

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure but different substituents.

    Benzaldehyde Derivatives: Compounds containing the 2,3-dimethoxybenzaldehyde moiety.

    Sulfanylidene Compounds: Compounds with a sulfanylidene group.

Uniqueness

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the combination of its structural features, including the thiazolidinone ring, the 2,3-dimethoxyphenyl group, and the sulfanylidene moiety

Properties

Molecular Formula

C13H13NO3S2

Molecular Weight

295.4 g/mol

IUPAC Name

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H13NO3S2/c1-14-12(15)10(19-13(14)18)7-8-5-4-6-9(16-2)11(8)17-3/h4-7H,1-3H3/b10-7+

InChI Key

GCWVPGIGCUIXEH-JXMROGBWSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S

Origin of Product

United States

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